5-Methylindoline-2-carboxylic acid
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Overview
Description
5-Methylindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a methyl group at the 5-position of the indoline ring and a carboxylic acid group at the 2-position, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
The synthesis of 5-Methylindoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative . Industrial production methods often employ catalytic processes, such as Lewis acid-catalyzed acyliminium ion allylation reactions, Mitsunobu reactions, and Pd-mediated Stille-Kelly intramolecular cross-coupling .
Chemical Reactions Analysis
5-Methylindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which have significant biological and pharmacological properties .
Scientific Research Applications
5-Methylindoline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s carboxylic acid group can chelate metal ions, enhancing its binding to enzyme active sites and inhibiting their activity .
Comparison with Similar Compounds
5-Methylindoline-2-carboxylic acid can be compared with other indole derivatives such as indole-2-carboxylic acid and indole-3-acetic acid. While all these compounds share the indole scaffold, their unique substituents confer distinct biological activities and applications . For example:
Indole-2-carboxylic acid: Known for its role as an HIV-1 integrase inhibitor.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
The presence of the methyl group at the 5-position in this compound distinguishes it from other indole derivatives, potentially offering unique biological and chemical properties .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13) |
InChI Key |
OSIPNOMHRFQTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C(=O)O |
Origin of Product |
United States |
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